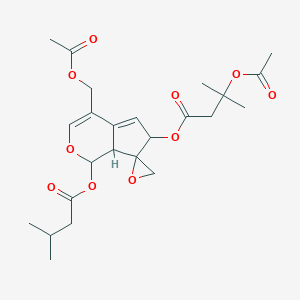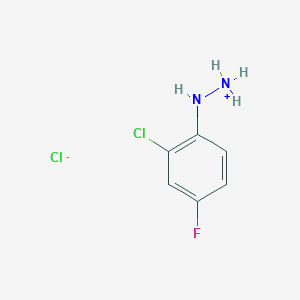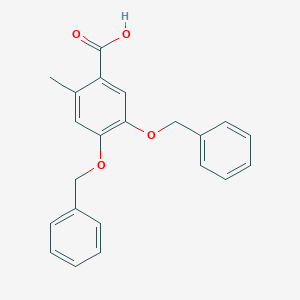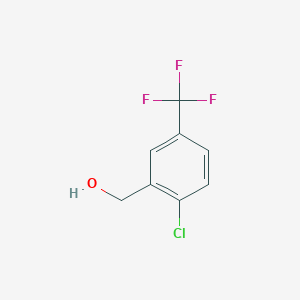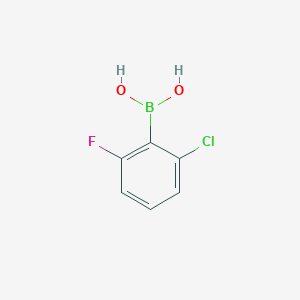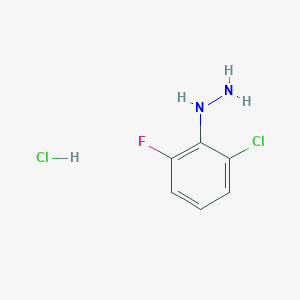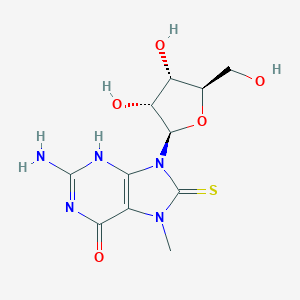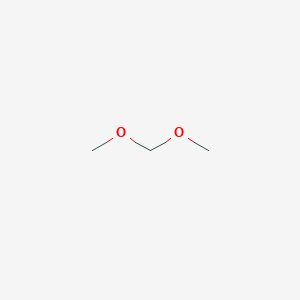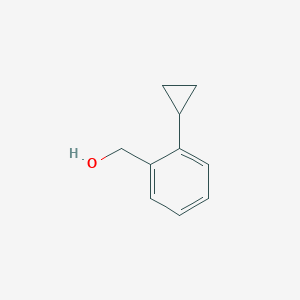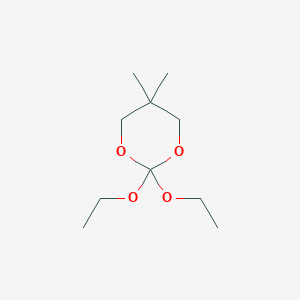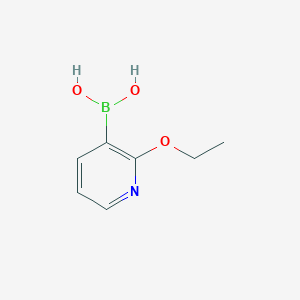![molecular formula C28H46O23 B151177 6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid CAS No. 136366-18-2](/img/structure/B151177.png)
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid is a natural product found in Mesosphaerum suaveolens with data available.
Aplicaciones Científicas De Investigación
1. Bi(V) Organic Framework Synthesis
The complex molecular structure of the title compound shares similarities with organic frameworks in bismuth chemistry. For example, Kumar and Mishra (2007) explored a bismuth organic framework involving a compound with a similar intricate structure, highlighting the potential for applications in material science, particularly in molecular arrangement and bond formation studies (R. Kumar & P. Mishra, 2007).
2. Computational Analysis in Diabetes Management
A computational study by Muthusamy and Krishnasamy (2016) investigated a compound structurally related to the one , revealing its potential in managing diabetes. This research underscores the significance of such compounds in therapeutic applications, particularly for conditions like diabetes (K. Muthusamy & Gopinath Krishnasamy, 2016).
3. Development of Novel Pharmaceutical Agents
Shainova et al. (2019) synthesized derivatives of a similar complex compound, demonstrating the role of these structures in creating new pharmaceutical agents. Their research indicates the potential for developing medications with unique therapeutic properties (R. S. Shainova et al., 2019).
4. Exploration in Coordination Chemistry
Research by Lan et al. (2008) on compounds with analogous structural complexity has revealed their utility in the study of coordination chemistry. These compounds help understand the formation of intricate molecular networks, which is crucial in the design of advanced materials (Y. Lan et al., 2008).
Propiedades
Número CAS |
136366-18-2 |
|---|---|
Nombre del producto |
6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
Fórmula molecular |
C28H46O23 |
Peso molecular |
750.6 g/mol |
Nombre IUPAC |
6-[2-[4-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H46O23/c1-6-10(31)13(34)15(36)25(46-6)49-21-12(33)8(30)4-45-28(21)48-18-9(5-43-24(41)17(18)38)47-27-20(11(32)7(29)3-44-27)50-26-16(37)14(35)19(42-2)22(51-26)23(39)40/h6-22,24-38,41H,3-5H2,1-2H3,(H,39,40) |
Clave InChI |
DZWSEVGKERHGEZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(COC2OC3C(COC(C3O)O)OC4C(C(C(CO4)O)O)OC5C(C(C(C(O5)C(=O)O)OC)O)O)O)O)O)O)O |
Sinónimos |
F-4-MGX fuco-4-O-methylglucuronoxylan L-fuco-4-O-methyl-D-glucurono-D-xylan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



